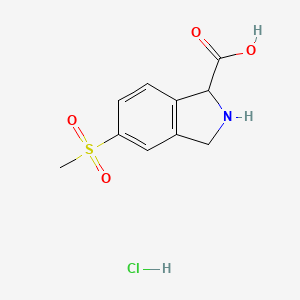5-(Methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC16267882
Molecular Formula: C10H12ClNO4S
Molecular Weight: 277.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H12ClNO4S |
|---|---|
| Molecular Weight | 277.73 g/mol |
| IUPAC Name | 5-methylsulfonyl-2,3-dihydro-1H-isoindole-1-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H11NO4S.ClH/c1-16(14,15)7-2-3-8-6(4-7)5-11-9(8)10(12)13;/h2-4,9,11H,5H2,1H3,(H,12,13);1H |
| Standard InChI Key | AYFNMRBYUIAUKH-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=CC2=C(C=C1)C(NC2)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
5-(Methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride combines an isoindoline scaffold with a methylsulfonyl substituent and a carboxylic acid group, stabilized as a hydrochloride salt. The isoindoline core (C₈H₉N) is a bicyclic structure featuring a benzene ring fused to a pyrrolidine-like moiety. Key functional modifications include:
-
Methylsulfonyl group (-SO₂CH₃) at position 5, introducing strong electron-withdrawing effects.
-
Carboxylic acid (-COOH) at position 1, often involved in hydrogen bonding or salt formation.
-
Hydrochloride salt, enhancing aqueous solubility for pharmacological applications.
The molecular formula is estimated as C₁₀H₁₂ClNO₄S (molecular weight ≈ 294.73 g/mol), derived from the base isoindoline-1-carboxylic acid (C₉H₉NO₂, 163.17 g/mol), methylsulfonyl (-SO₂CH₃, 95.1 g/mol), and hydrochloric acid (36.46 g/mol) .
Synthetic Pathways and Reaction Mechanisms
Precursor Functionalization
Synthesis likely begins with isoindoline-1-carboxylic acid derivatives. For example, methyl isoindoline-5-carboxylate (C₁₀H₁₁NO₂, 177.20 g/mol) could serve as a precursor. Sulfonation at position 5 using reagents like chlorosulfonic acid, followed by methylation with dimethyl sulfate, would yield the methylsulfonyl group. Subsequent hydrolysis of the ester to a carboxylic acid and treatment with HCl completes the synthesis.
Salt Formation
The hydrochloride salt forms via protonation of the isoindoline nitrogen, as observed in analogous compounds . This step improves crystallinity and bioavailability, critical for pharmaceutical formulations.
Physicochemical Properties
Predicted properties, inferred from structural analogs , include:
| Property | Value/Description |
|---|---|
| Solubility | Moderate in polar solvents (DMSO, water) due to ionic character |
| LogP | ~1.5–2.5 (lipophilicity balanced by sulfonyl and carboxylate groups) |
| pKa | Carboxylic acid: ~3–4; Isoindoline NH: ~9–10 |
| Thermal Stability | Decomposes above 200°C (common for hydrochloride salts) |
Pharmacological and Industrial Applications
Drug Development
Isoindoline derivatives are explored as kinase inhibitors and antimicrobial agents. The methylsulfonyl group may enhance target binding through sulfonamide-like interactions, as seen in indole-based pharmaceuticals .
Material Science
The rigid isoindoline core and polar functional groups make this compound a candidate for organic semiconductors or coordination polymers .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume